![molecular formula C9H11ClS B13197057 2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13197057.png)
2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene is an organic compound that features a thiophene ring substituted with a cyclopropyl group and a chloromethyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
準備方法
The synthesis of 2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable thiophene precursor followed by chloromethylation. The reaction conditions typically involve the use of cyclopropylcarbinyl chloride and a base such as sodium hydride or potassium tert-butoxide . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield dihydrothiophenes.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound is utilized in various organic synthesis reactions to create complex molecules for research and industrial purposes.
作用機序
The mechanism of action of 2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
類似化合物との比較
2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene can be compared with other thiophene derivatives such as:
2-Chloro-5-((1-(chloromethyl)cyclopropyl)methyl)thiophene: Similar in structure but with an additional chlorine atom, which may alter its reactivity and applications.
Thiophene-2-carboxaldehyde: Lacks the cyclopropyl and chloromethyl groups, making it less complex and potentially less versatile in certain applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C9H11ClS |
|---|---|
分子量 |
186.70 g/mol |
IUPAC名 |
2-[[1-(chloromethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H11ClS/c10-7-9(3-4-9)6-8-2-1-5-11-8/h1-2,5H,3-4,6-7H2 |
InChIキー |
CSQQLFJWPHZEPG-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=CC=CS2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)
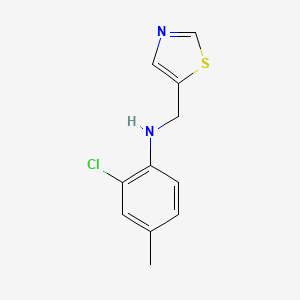
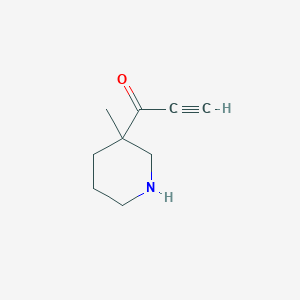

![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13196997.png)
![3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile](/img/structure/B13196999.png)
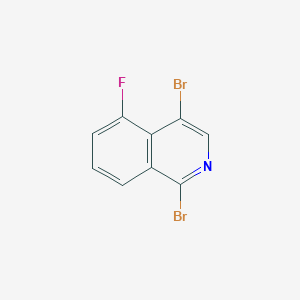
![Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine](/img/structure/B13197013.png)


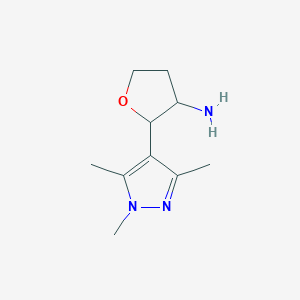
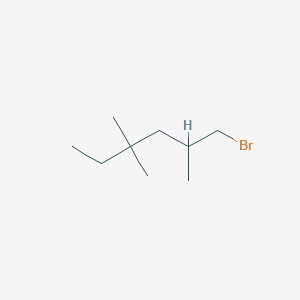

![1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine](/img/structure/B13197050.png)
